ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Functionalization: The thiophene core is then functionalized with various substituents, including the ethyl ester, dimethylpropanoyl, and phenylcarbamoyl groups.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a similar core structure but differs in the cyclopenta[b]thiophene ring, which may result in different chemical and biological properties.
Ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-6-26-18(24)14-12(2)15(16(23)21-13-10-8-7-9-11-13)27-17(14)22-19(25)20(3,4)5/h7-11H,6H2,1-5H3,(H,21,23)(H,22,25) |
InChI Key |
IMPGKUWIKPYMAF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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